molecular formula C13H20O4 B1361571 Diethyl 2-(cyclohex-2-enyl)malonate CAS No. 6305-63-1

Diethyl 2-(cyclohex-2-enyl)malonate

Cat. No.: B1361571
CAS No.: 6305-63-1
M. Wt: 240.29 g/mol
InChI Key: QAPHYQDNTJEPAD-UHFFFAOYSA-N
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Description

It has the molecular formula C13H20O4 and a molecular weight of 240.29 g/mol. This compound is characterized by the presence of a cyclohexene ring attached to a malonate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(cyclohex-2-enyl)malonate typically involves the alkylation of diethyl malonate with cyclohex-2-enyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with cyclohex-2-enyl bromide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(cyclohex-2-enyl)malonate undergoes various chemical reactions, including:

    Alkylation: The enolate ion formed from this compound can react with alkyl halides to form substituted malonates.

    Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation to yield substituted acetic acids.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions:

    Alkylation: Sodium ethoxide in ethanol, alkyl halides.

    Hydrolysis: Aqueous hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

    Alkylation: Substituted malonates.

    Hydrolysis and Decarboxylation: Substituted acetic acids.

    Oxidation: Ketones.

    Reduction: Alcohols.

Scientific Research Applications

Diethyl 2-(cyclohex-2-enyl)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(cyclohex-2-enyl)malonate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and condensation reactions, leading to the formation of a wide range of products . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Diethyl 2-(cyclohex-2-enyl)malonate can be compared with other malonic esters, such as:

    Diethyl malonate: Lacks the cyclohexene ring, making it less versatile in certain synthetic applications.

    Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.

    Diethyl 2-(cyclohexyl)malonate: Contains a cyclohexane ring instead of a cyclohexene ring, leading to different reactivity and applications.

The presence of the cyclohexene ring in this compound provides unique reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

diethyl 2-cyclohex-2-en-1-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h6,8,10-11H,3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHYQDNTJEPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285246
Record name Diethyl (cyclohex-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-63-1
Record name NSC41168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (cyclohex-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Within 2 hours, 1.1 l of ethanol was added dropwise to 69 g of finely chopped sodium in a 2-liter three-necked flask equipped with dropping funnel, reflux condenser, and agitator. The hot alcoholate solution was combined dropwise--again within 2 hours--with 196 g of diethyl malonate. After allowing the reaction mixture to cool, 296 g of trans-1,2-dibromocyclohexane was added--within 2 hours--to the reaction solution, which latter was then boiled under reflux overnight. After concentration of the reaction solution on a forced circulation evaporator, the residue was combined with ether and dilute hydrochloric acid, the organic phase then washed with saturated sodium chloride solution, concentrated, and distilled under vacuum, thus obtaining 197 g, bp1 119°-121° C.
[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
296 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-(cyclohex-2-enyl)malonate
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